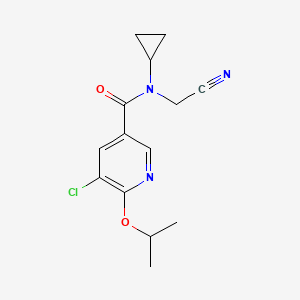![molecular formula C17H18N2O4S B2442806 N'-环戊基-N-{[5-(呋喃-2-甲酰基)噻吩-2-基]甲基}乙二酰胺 CAS No. 1797078-18-2](/img/structure/B2442806.png)
N'-环戊基-N-{[5-(呋喃-2-甲酰基)噻吩-2-基]甲基}乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a novel small molecule oxalamide compound that has gained attention in the scientific community in recent years. . It is characterized by its unique structure, which includes a cyclopentyl group, a furan-2-carbonyl group, and a thiophen-2-yl group.
科学研究应用
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
准备方法
The synthesis of N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves several steps. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This step involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the furan-2-carbonyl intermediate.
Synthesis of the thiophen-2-yl intermediate: Thiophene-2-carboxylic acid is reacted with suitable reagents to form the thiophen-2-yl intermediate.
Coupling reaction: The furan-2-carbonyl intermediate and the thiophen-2-yl intermediate are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of an oxalamide group.
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamate: This compound contains a carbamate group instead of an oxalamide group.
The uniqueness of N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N'-cyclopentyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(13-6-3-9-23-13)14-8-7-12(24-14)10-18-16(21)17(22)19-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHNXFIXFQCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
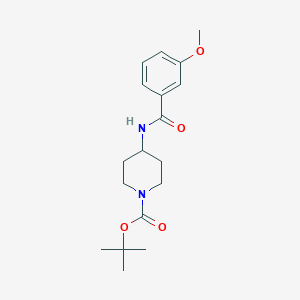
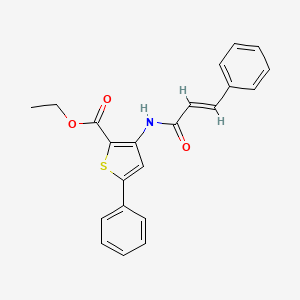
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2442727.png)
![3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2442729.png)
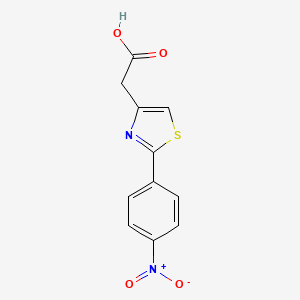
![3-Methyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2442731.png)
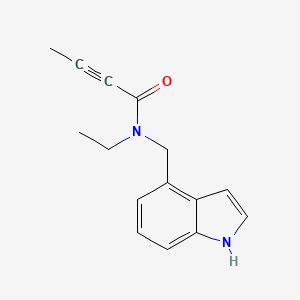
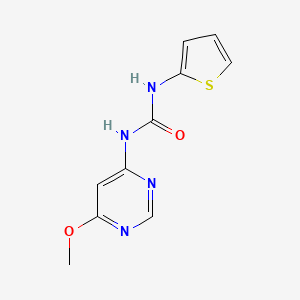
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethylbenzoyl)piperazine](/img/structure/B2442735.png)
![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442738.png)

![3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442741.png)
![ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate](/img/structure/B2442742.png)
